molecular formula C22H20O2S B556589 3-(Tritylthio)propanoic acid CAS No. 27144-18-9

3-(Tritylthio)propanoic acid

Cat. No.: B556589
CAS No.: 27144-18-9
M. Wt: 348,46 g/mole
InChI Key: AECGEIVNZGQBJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tritylthio)propanoic acid typically involves the reaction of triphenylmethanethiol with 3-chloropropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group replaces the chlorine atom .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Tritylthio)propanoic acid is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and as a protective group for thiols in peptide synthesis.

    Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 3-(Tritylthio)propanoic acid involves its ability to act as a nucleophile due to the presence of the tritylthio group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

    3-Mercaptopropionic acid: Similar structure but lacks the trityl group.

    3-(Tritylsulfanyl)propanoic acid: Another name for 3-(Tritylthio)propanoic acid.

    3-(Triphenylmethylthio)propanoic acid: Another name for this compound.

Uniqueness: this compound is unique due to the presence of the trityl group, which provides steric hindrance and enhances its stability. This makes it a valuable intermediate in organic synthesis and a useful protective group for thiols .

Properties

IUPAC Name

3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O2S/c23-21(24)16-17-25-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECGEIVNZGQBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294452
Record name 3-[(Triphenylmethyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27144-18-9
Record name 27144-18-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96707
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(Triphenylmethyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(triphenylmethyl)sulfanyl]propanoic acid
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Synthesis routes and methods

Procedure details

Mercaptopropionic acid 12 (3.14 g) was dissolved in 50 ml of methylene chloride. Triphenylmethylchloride 13 (8.36 g) was added to that, and 19-hour reactions were carried out at room temperature. The precipitate generated through the reactions was gathered by filtration, and the solid components obtained here were dried under reduced pressure, to form 9.86 g of 3-(tritylthio)propionic acid 14, which is a white solid.
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.36 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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